molecular formula C24H25FN2O2S B11592845 (5Z)-3-cyclohexyl-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-1-methyl-2-thioxoimidazolidin-4-one

(5Z)-3-cyclohexyl-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-1-methyl-2-thioxoimidazolidin-4-one

Cat. No.: B11592845
M. Wt: 424.5 g/mol
InChI Key: NGOLENVBDYXLQT-JCMHNJIXSA-N
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Description

(5Z)-3-cyclohexyl-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-1-methyl-2-thioxoimidazolidin-4-one is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a cyclohexyl group, a fluorobenzyl group, and a thioxoimidazolidinone core, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-cyclohexyl-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-1-methyl-2-thioxoimidazolidin-4-one typically involves multiple steps, including the formation of the thioxoimidazolidinone core and the subsequent attachment of the cyclohexyl and fluorobenzyl groups. Common reagents used in these reactions include cyclohexylamine, 4-fluorobenzyl bromide, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-cyclohexyl-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-1-methyl-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorobenzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

(5Z)-3-cyclohexyl-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-1-methyl-2-thioxoimidazolidin-4-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (5Z)-3-cyclohexyl-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-1-methyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-3-cyclohexyl-5-{4-[(4-chlorobenzyl)oxy]benzylidene}-1-methyl-2-thioxoimidazolidin-4-one
  • (5Z)-3-cyclohexyl-5-{4-[(4-methylbenzyl)oxy]benzylidene}-1-methyl-2-thioxoimidazolidin-4-one

Uniqueness

(5Z)-3-cyclohexyl-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-1-methyl-2-thioxoimidazolidin-4-one is unique due to the presence of the fluorobenzyl group, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and interaction with biological targets compared to its analogs.

Properties

Molecular Formula

C24H25FN2O2S

Molecular Weight

424.5 g/mol

IUPAC Name

(5Z)-3-cyclohexyl-5-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C24H25FN2O2S/c1-26-22(23(28)27(24(26)30)20-5-3-2-4-6-20)15-17-9-13-21(14-10-17)29-16-18-7-11-19(25)12-8-18/h7-15,20H,2-6,16H2,1H3/b22-15-

InChI Key

NGOLENVBDYXLQT-JCMHNJIXSA-N

Isomeric SMILES

CN1/C(=C\C2=CC=C(C=C2)OCC3=CC=C(C=C3)F)/C(=O)N(C1=S)C4CCCCC4

Canonical SMILES

CN1C(=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)F)C(=O)N(C1=S)C4CCCCC4

Origin of Product

United States

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